8-Amino-4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
8-Amino-4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Addition of the Fluorobenzyl Group: This step involves the reaction of the intermediate with a fluorobenzyl halide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Amino-4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine Derivatives: Compounds with similar benzoxazine rings but different substituents.
Fluorobenzyl Compounds: Compounds with fluorobenzyl groups attached to different core structures.
Uniqueness
The uniqueness of 8-Amino-4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
8-Amino-4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a compound belonging to the benzoxazine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and structure-activity relationships (SAR).
- Molecular Formula : C15H16FN3O2
- Molecular Weight : 287.30 g/mol
- CAS Number : 1082178-29-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, compounds structurally related to 8-amino benzoxazines have shown significant cytotoxicity against various cancer cell lines. Notably:
- IC50 Values : The compound exhibited IC50 values ranging from 7.84 µM to 16.2 µM against several cancer cell lines including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and U-87 MG (glioblastoma) .
The mechanism behind the anticancer activity of benzoxazine derivatives often involves:
- Inhibition of Cell Proliferation : Compounds like 8-amino benzoxazines disrupt cell cycle progression, leading to apoptosis in sensitive cancer cells.
- Targeting Specific Pathways : The presence of functional groups such as amino and fluorobenzyl moieties enhances interaction with biological targets, potentially modulating pathways involved in tumor growth and survival .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substitution Effects : The introduction of fluorine at the para position significantly enhances cytotoxicity. For example, compounds lacking this substitution showed reduced activity.
- Amino Group Influence : The amino group at position 8 is crucial for maintaining biological activity by facilitating hydrogen bonding with target proteins .
Cytotoxicity Evaluation
A study conducted on a series of benzoxazine derivatives demonstrated that those with additional aromatic substitutions exhibited enhanced cytotoxic effects. Specifically:
- Compound 14f displayed potent anticancer activity with an IC50 of 7.84 µM against MDA-MB-231 cells, suggesting that further structural optimization could yield even more effective agents .
Comparative Analysis
The following table summarizes the cytotoxic effects of various benzoxazine derivatives:
Compound | Cell Line | IC50 (µM) | Remarks |
---|---|---|---|
8-Amino-BZ | MDA-MB-231 | 7.84 | High potency |
Nitro-BZ | P388 | 9.9 | Significant cell cycle alteration |
Fluoro-BZ | PC-3 | 16.2 | Moderate potency |
Properties
Molecular Formula |
C16H15FN2O2 |
---|---|
Molecular Weight |
286.30 g/mol |
IUPAC Name |
8-amino-4-[(4-fluorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H15FN2O2/c1-10-16(20)19(9-11-5-7-12(17)8-6-11)14-4-2-3-13(18)15(14)21-10/h2-8,10H,9,18H2,1H3 |
InChI Key |
ICOHWXRTWCSBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC(=C2O1)N)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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